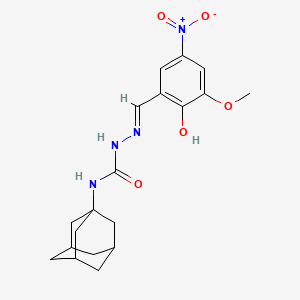![molecular formula C19H23N3O3 B6099147 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide, also known as Compound A, is a synthetic compound that has been studied extensively in recent years for its potential therapeutic applications. This molecule is a spirocyclic amide that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound A has been shown to inhibit the activity of several key enzymes involved in cell growth and proliferation, including cyclin-dependent kinases and topoisomerases. In inflammation, this compound A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neuroprotection, this compound A has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound A has been shown to have antioxidant activity, modulate the immune response, and regulate lipid metabolism. These effects suggest that this compound A may have potential therapeutic applications in a variety of areas.
实验室实验的优点和局限性
One advantage of using 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A in lab experiments is that it is a synthetic compound, which allows for precise control over its structure and purity. This makes it easier to study its effects in vitro and in vivo. However, one limitation of using this compound A is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A. One area of interest is in developing more potent derivatives of this compound A that may have improved therapeutic properties. Another area of interest is in studying the pharmacokinetics and pharmacodynamics of this compound A in animal models to better understand its potential for use in humans. Additionally, further research is needed to fully elucidate the mechanism of action of this compound A and its effects on various biochemical and physiological pathways.
合成方法
The synthesis of 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A involves several steps, starting with the reaction between 2-hydroxybenzaldehyde and 3-bromopentane to form 3-(2-hydroxyphenyl)-1-bromopropane. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane to form the spirocyclic structure, which is then converted to the carboxamide derivative through reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained through purification and isolation steps.
科学研究应用
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting it may have potential as an anti-inflammatory agent. In neurological research, this compound A has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-N-(1-oxaspiro[4.5]decan-3-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-7-3-2-6-14(17)15-10-16(22-21-15)18(24)20-13-11-19(25-12-13)8-4-1-5-9-19/h2-3,6-7,10,13,23H,1,4-5,8-9,11-12H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXZLLIUUBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CO2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6099065.png)
![1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![2-[(2,4-dichlorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6099092.png)
![1-(2-fluorobenzyl)-N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinamine](/img/structure/B6099095.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![3,4-dimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6099159.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)